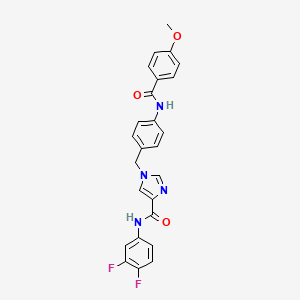
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide, also known as Cmpd-7, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Imaging
A notable application of derivatives related to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide is in the field of neurology, particularly for the imaging of Alzheimer's disease. Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients through positron emission tomography. This study demonstrated that the compound accumulates in areas dense with plaques and tangles, correlating with lower memory performance scores, thus facilitating diagnostic assessment and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Migraine Therapy
In pharmacological research, compounds structurally similar to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide have shown promise in migraine therapy. Xu et al. (2001) synthesized a novel compound, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, demonstrating high binding affinity and selectivity at the 5-HT(1F) receptor. This receptor agonist inhibits neurogenic dural inflammation, a model of migraine headache, indicating potential effectiveness in treating migraine pain (Xu et al., 2001).
Antiviral Research
Another area of application is in antiviral research, where derivatives of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide have been explored for their potential in combating viral infections. Ivashchenko et al. (2014) conducted a preclinical study of AV0038, a compound showing high efficiency in the prevention and treatment of influenza in mice. The study covered various pharmacological properties, including solubility, stability, metabolic stability, and acute toxicity, establishing AV0038 as a promising anti-influenza drug candidate (Ivashchenko et al., 2014).
Chemical and Pharmaceutical Research
Research in chemistry and pharmaceuticals also utilizes derivatives of this compound to explore novel synthetic pathways and biological activities. For instance, the synthesis and evaluation of various carboxamide derivatives for their cytotoxic activity against cancer cell lines have been explored, demonstrating the potential of these compounds in the development of new anticancer drugs (Deady et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVLKEZGKNEHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)






![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)
![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)
